Product packaging for 4-Fluoro-6-hydroxypyrimidine(Cat. No.:)

4-Fluoro-6-hydroxypyrimidine

Cat. No.: B13114035
M. Wt: 114.08 g/mol
InChI Key: GZKHKJUQVJPHCM-UHFFFAOYSA-N
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Description

4-Fluoro-6-hydroxypyrimidine is a fluorinated pyrimidine derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. Pyrimidine cores are fundamental scaffolds in medicinal chemistry, and the introduction of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity. This compound is particularly valuable for constructing more complex molecular architectures, potentially for developing active pharmaceutical ingredients (APIs) or other bioactive compounds. Researchers utilize this chemical exclusively in laboratory settings. It is supplied for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Prior to handling, researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3FN2O B13114035 4-Fluoro-6-hydroxypyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKHKJUQVJPHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 6 Hydroxypyrimidine

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Ring System

De novo synthesis provides a direct route to the 4-fluoro-6-hydroxypyrimidine core by assembling the heterocyclic ring from simpler, non-cyclic starting materials. This bottom-up strategy is advantageous for introducing the desired fluorine and hydroxyl substituents at specific positions from the outset.

Cyclization Reactions Utilizing Fluorinated Precursors for this compound

A primary strategy in the de novo synthesis of this compound involves the cyclization of acyclic, fluorinated building blocks. This approach ensures the incorporation of the fluorine atom at the desired position on the pyrimidine ring. A common method begins with the use of α-fluorinated β-ketoesters, such as methyl or ethyl α-fluoroacetylacetate.

The synthesis proceeds through a two-step process. First, the α-fluorinated β-ketoester undergoes an enamination reaction. google.com For instance, methyl α-fluoroacetylacetate is treated with ammonia (B1221849) gas in methanol (B129727) to yield the corresponding enamine intermediate. In the subsequent step, this intermediate is subjected to cyclization with formamide (B127407) in the presence of a base like sodium methoxide (B1231860). google.com The reaction mixture is heated, and upon completion, an acid quench is used to isolate the this compound. This method is noted for its use of readily available and inexpensive reagents, making it suitable for industrial-scale production. google.com

Another variation of this approach utilizes α-fluoro-propionylacetate esters to produce related compounds, highlighting the versatility of using fluorinated precursors in cyclization reactions to build the pyrimidine scaffold. The use of these small, fluorinated building blocks is a key strategy to avoid the often difficult regioselective fluorination at later stages of the synthesis. beilstein-journals.org

Condensation Reactions for Pyrimidine Ring Formation in the Context of this compound Synthesis

Condensation reactions are fundamental to the formation of the pyrimidine ring in the synthesis of this compound. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form the heterocyclic structure.

In a similar vein, the synthesis of the related compound 6-ethyl-5-fluoro-4-hydroxypyrimidine is achieved through the condensation of 2-fluoro-3-oxopentanoic acid ethyl ester with acetate (B1210297) carbonamidine. google.com This reaction is performed in a sodium methylate/methanol or sodium ethylate/ethanol (B145695) system. google.com The starting β-keto ester itself is synthesized via a condensation reaction between ethyl fluoroacetate (B1212596) and propionyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide. google.compatsnap.com

A synthesis for fluorinated pyrimidines under mild conditions has also been developed using potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides in a cyclocondensation reaction, which has shown excellent yields for a broad range of substrates. beilstein-journals.org

Functionalization of Pre-existing Pyrimidine Scaffolds Towards this compound

An alternative to de novo synthesis is the modification of a pre-existing pyrimidine ring. This top-down approach involves the sequential introduction of the required fluoro and hydroxyl functional groups onto a pyrimidine core.

Regioselective Fluorination Strategies for Pyrimidine Derivatives

The introduction of a fluorine atom at a specific position on the pyrimidine ring is a critical step in this synthetic strategy. Electrophilic fluorinating agents are commonly employed for this purpose. One such reagent is Selectfluor, which has been used for the selective fluorination of 4-substituted 2-aminopyrimidine (B69317) derivatives in the presence of silver carbonate (Ag₂CO₃), resulting in fair to high yields of 4-substituted 5-fluoro-2-aminopyrimidines with excellent regioselectivity. rsc.org

While direct fluorination of the pyrimidine ring can be challenging, another approach involves the use of reagents like diethylaminosulfur trifluoride (DAST). DAST is a versatile fluorinating agent capable of converting hydroxyl groups to fluorine atoms, often with an inversion of configuration. nih.gov This method is particularly useful in nucleoside chemistry and can be applied to pyrimidine derivatives. nih.gov The use of Olah's reagent (a pyridine-HF complex) is another alternative to using hazardous anhydrous HF for the fluorination of anhydro nucleosides, which can then be converted to fluorinated pyrimidines. nih.gov

Introduction of Hydroxyl Groups onto Fluorinated Pyrimidine Systems

Once the fluorine atom is in place, the next step is the introduction of a hydroxyl group at the 6-position. This can be achieved through various methods, including nucleophilic substitution reactions. For instance, a chloro group at the 6-position of a fluorinated pyrimidine can be displaced by a hydroxide (B78521) ion to form the desired 6-hydroxypyrimidine.

Alternatively, the synthesis can be designed to incorporate the hydroxyl group from the start. For example, starting with 5-fluoro-2,4-dihydroxypyrimidine, the 4-hydroxyl group can be selectively chlorinated using phosphorus oxychloride (POCl₃). This leaves the 2-hydroxyl group intact and provides a 4-chloro-5-fluoropyrimidine (B1318964) intermediate that can be further modified. The 4-hydroxyl group of 5-fluoro-6-ethyl-4-hydroxypyrimidine can also be converted to a 4-chloro substituent using phosphoryl oxychloride. google.com

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for industrial-scale production. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

In the condensation reaction to form 6-ethyl-5-fluoro-4-hydroxypyrimidine, the use of aprotic solvents like tetrahydrofuran (B95107) (THF) or propyl ether is specified for the initial condensation step to form the β-keto ester. google.com The subsequent cyclization is carried out in a sodium methylate/methanol or sodium ethylate/ethanol system. google.com The purification method for the final product often involves cooling, stirring, and crystallization, sometimes with the addition of a crystal seed to induce precipitation. google.com

For the synthesis of fluorinated pyrimidines from potassium 2-cyano-2-fluoroethenolate and amidines, it was found that using amidine hydrochlorides gave the highest yields without the need for basic additives. beilstein-journals.org A study on the synthesis of 2-methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones demonstrated that optimizing reaction conditions could significantly increase the yield of the trifluoromethyl-substituted product to 96%. researchgate.net

The development of one-pot synthesis methods and the use of microwave irradiation are also strategies to improve efficiency, reduce reaction times, and increase yields. researchgate.net For instance, a catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives was optimized by using aqueous ethanol as a solvent at 80°C, achieving a 92% yield in 30 minutes. nih.gov

Below is a data table summarizing some of the reported reaction conditions and yields for the synthesis of this compound and related compounds.

Starting MaterialsReagents and ConditionsProductYieldReference
Ethyl fluoroacetate, Acetyl chloride1. NaH or K-tert-butoxide, THF, 0-5°C, 4-6h5-fluoro-4-hydroxypyrimidine68-72% (overall)
2. Acetamidine hydrochloride, NaOMe, MeOH, 60-70°C, 12-18h
Ethyl fluoroacetate, Propionyl chloride1. NaH, Isopropyl ether, 0-5°C, 12h6-ethyl-5-fluoro-4-hydroxy pyrimidine67% google.compatsnap.com
2. Acetate carbonamidine, NaOMe, MeOH, rt, 24h
Methyl α-fluoro-acetylacetate1. NH₃, MeOH, 25-30°C, 8-12hThis compoundNot specified
2. Formamide, NaOMe, 80-90°C, 10-15h
Potassium 2-cyano-2-fluoroethenolate, Amidine hydrochloridesMild conditionsFluorinated pyrimidinesExcellent beilstein-journals.org

Green Chemistry Approaches in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fluorinated pyrimidines, including this compound and its derivatives, is an area of increasing focus aimed at reducing environmental impact and improving process efficiency. Research in this domain emphasizes the use of safer solvents, energy-efficient techniques, and atom-economical reaction pathways. While specific studies solely dedicated to this compound are limited, the methodologies applied to structurally similar compounds, particularly its key intermediate analog 6-ethyl-5-fluoro-4-hydroxypyrimidine, provide significant insights into greener synthetic strategies.

Key green chemistry approaches in the synthesis of related fluorinated hydroxypyrimidines involve the use of less hazardous reagents and solvents, simplification of reaction procedures to reduce waste, and operation under mild conditions. For instance, several patented methods for synthesizing 6-ethyl-5-fluoro-4-hydroxypyrimidine highlight the use of readily available and cheaper raw materials, which is a fundamental aspect of green chemistry. patsnap.comgoogle.comgoogle.com These processes are often described as environmentally friendly due to simplified operations, mild reaction conditions, and a reduction in complex waste streams, which are common issues in traditional multi-step syntheses. patsnap.comgoogle.com

One notable strategy is the development of one-pot or tandem reactions, which minimize the need for isolating intermediates, thereby saving on solvents, energy, and reducing material loss. The synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine has been achieved via a two-step process that can be streamlined, starting from ethyl fluoroacetate. patsnap.comgoogle.com The cyclization step to form the pyrimidine ring is a critical part of the synthesis. Greener approaches to this step utilize bases like sodium methoxide in solvents such as methanol or ethanol, which are considered more environmentally benign than many other organic solvents. patsnap.comgoogle.comgoogle.com Following the reaction, the pH is adjusted using acetic acid, and the product can be isolated through filtration and distillation to recover the solvent. patsnap.comgoogle.com

Furthermore, broader green techniques in pyrimidine synthesis include multicomponent reactions (MCRs), which enhance atom economy by combining multiple starting materials in a single step. researchgate.net Technologies such as microwave irradiation and ultrasound have also been employed to synthesize pyrimidine derivatives, offering advantages like shorter reaction times, higher yields, and often solvent-free conditions. researchgate.netresearchgate.netmdpi.com For example, the use of ultrasound has been demonstrated for the sustainable, solvent- and metal-free synthesis of certain pyrimidine analogues. researchgate.netnih.gov Catalyst-free methods conducted in aqueous ethanol have also been developed for other hydroxypyrimidine derivatives, further showcasing the move towards sustainable chemistry. nih.gov

The table below summarizes findings from research on the synthesis of a closely related derivative, 6-ethyl-5-fluoro-4-hydroxypyrimidine, highlighting conditions that align with green chemistry principles.

Starting MaterialsReaction ConditionsYieldGreen Chemistry AspectsReference
Ethyl 2-fluoro-3-oxopentanoate, Formamidine acetateSodium methoxide in methanol, 0-5°C to room temp., 24h; pH adjustment with glacial acetic acid.67%Use of a more benign solvent (methanol), mild temperature conditions. patsnap.com
Ethyl 2-fluoropropionoacetate, Formamidine acetateSodium methoxide in ethanol, 10°C to 20°C, 18h; pH adjustment with acetic acid.-Use of ethanol as a solvent, relatively low reaction temperatures. google.com
Methyl or Ethyl α-fluoropropionoacetate, Ammonia, Formamide1) Enamination with ammonia in methanol (<50°C). 2) Cyclization with formamide and sodium methoxide in methanol (50-55°C).HighOne-pot potential, use of inexpensive reagents, mild temperature control, methanol solvent. google.com

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 6 Hydroxypyrimidine

Vibrational Spectroscopy (Infrared, Raman) for Elucidation of Molecular Structure and Functional Group Analysis of 4-Fluoro-6-hydroxypyrimidine

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound. mdpi.com These two methods are often used in concert as they are complementary, providing a more complete picture of the molecule's vibrational modes. nih.gov

The spectra of this compound are expected to be complex due to its low symmetry and the potential for tautomerism. In its keto (pyrimidinone) form, characteristic vibrations for the N-H and C=O groups would be prominent. In the enol (hydroxypyrimidine) form, O-H and C=N stretching vibrations would be observed. The presence of the fluorine atom introduces a C-F stretching vibration, which is typically strong in the IR spectrum.

Key expected vibrational modes for this compound are detailed below. The precise position of these bands can be influenced by intermolecular interactions, particularly hydrogen bonding, which is expected to be significant in this molecule. ripublication.com

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic TechniqueComments
O-H/N-H Stretching3200-3500IR, RamanBroad band in the IR spectrum, indicative of hydrogen bonding. Position helps distinguish between enol (O-H) and keto (N-H) tautomers.
C-H Stretching (aromatic)3000-3100IR, RamanCharacteristic of the pyrimidine (B1678525) ring protons.
C=O Stretching1650-1700IR (strong), Raman (weak)A strong indicator of the presence of the keto tautomer (pyrimidinone form).
C=N and C=C Ring Stretching1400-1650IR, RamanMultiple bands corresponding to the vibrations of the pyrimidine ring framework.
C-F Stretching1000-1300IR (strong)Typically a very intense absorption in the infrared spectrum.
Ring Breathing Mode~1000Raman (strong)A characteristic, often strong and polarized, band for the pyrimidine skeleton in the Raman spectrum. researchgate.net
C-H Bending (out-of-plane)700-900IRProvides information about the substitution pattern on the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound in solution. It provides detailed information about the connectivity and chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. Crucially, NMR is particularly well-suited for investigating the tautomeric equilibrium between the hydroxy and pyrimidone forms, as the chemical shifts of the nuclei involved are highly sensitive to changes in bonding and electron density. researchgate.netrsc.org The equilibrium can be influenced by factors such as solvent polarity and temperature. researchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two protons on the pyrimidine ring and the exchangeable proton of the hydroxy/amino group. The chemical shifts and coupling patterns provide valuable structural information.

Ring Protons : Two signals are expected for the non-equivalent aromatic protons (H-2 and H-5). The electron-withdrawing nature of the nitrogen atoms and the fluorine substituent will cause these signals to appear in the downfield region of the spectrum. The proton at the C-2 position is anticipated to be the most downfield.

Spin-Spin Coupling : The ring protons will exhibit spin-spin coupling to each other. Furthermore, they will show coupling to the ¹⁹F nucleus. The magnitude of the hydrogen-fluorine coupling constants (JHF) depends on the number of bonds separating the nuclei (e.g., ³JHF, ⁴JHF), providing key information for signal assignment.

Exchangeable Proton : A broad signal corresponding to the O-H (enol form) or N-H (keto form) proton is expected. Its chemical shift is highly dependent on solvent, concentration, and temperature. This signal can be confirmed by D₂O exchange, which causes the peak to disappear.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H-28.0 - 8.5Doublet of doublets (dd)JH2-H5 (meta), JH2-F4 (long-range)
H-56.5 - 7.0Doublet of doublets (dd)JH5-F4 (ortho), JH5-H2 (meta)
OH/NH10.0 - 13.0Broad singlet (br s)N/A (typically broadened by exchange)

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom, making this technique especially useful for identifying the predominant tautomer. researchgate.net

Carbonyl Carbon : In the keto tautomer, the C-6 carbon (bonded to oxygen) would exist as a carbonyl group (C=O) and is expected to resonate at a significantly downfield chemical shift (typically >160 ppm).

Fluorinated Carbon : The C-4 carbon, directly attached to the fluorine atom, will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large (200-250 Hz). Its chemical shift will be significantly influenced by the direct attachment of the highly electronegative fluorine atom.

Other Ring Carbons : The remaining ring carbons (C-2 and C-5) will also show coupling to the fluorine atom, though with smaller coupling constants (²JCF, ³JCF).

The observation of a signal in the carbonyl region would be strong evidence for the presence of the keto tautomer in the solvent used for the analysis.

CarbonExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to F)Comments
C-2150 - 160Doublet³JCF coupling is expected.
C-4165 - 175DoubletLarge one-bond ¹JCF coupling.
C-5100 - 110Doublet²JCF coupling is expected.
C-6160 - 170Singlet or small doubletChemical shift is highly indicative of tautomeric form (C-O vs C=O).

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it very sensitive to subtle changes in the fluorine's local electronic environment. huji.ac.il

For this compound, the ¹⁹F NMR spectrum would likely consist of a single primary signal. The precise chemical shift of this signal provides a sensitive probe of the electron density on the pyrimidine ring. Factors such as solvent effects, hydrogen bonding, and tautomerization can influence this chemical shift. The signal would be split into a multiplet due to coupling with the ring protons, primarily H-5 (ortho coupling) and H-2 (meta/long-range coupling). This coupling pattern can be used to confirm assignments made in the ¹H NMR spectrum. The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for monitoring chemical transformations or binding interactions involving the molecule. nih.gov

Mass Spectrometry for High-Resolution Structural Confirmation and Mechanistic Insights into this compound Transformations

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₄H₃FN₂O.

Electron ionization (EI) mass spectrometry would reveal the molecule's fragmentation pattern, which is valuable for structural confirmation. The fragmentation of pyrimidine derivatives often involves characteristic pathways:

Retro-Diels-Alder Reaction : A common pathway for pyrimidine rings, leading to the cleavage of the ring into smaller, stable fragments.

Loss of Small Molecules : Sequential loss of molecules such as HCN, CO, and HF can be expected, giving rise to a series of fragment ions that are characteristic of the initial structure.

The presence of the fluorine atom will be evident in the mass of the molecular ion and any fragments containing it. The fragmentation pattern can also provide mechanistic insights into the stability of the molecule and its behavior under energetic conditions or during chemical reactions.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions of this compound and Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of its molecular geometry. nih.govlibretexts.org

A key piece of information that would be obtained is the definitive identification of the tautomeric form present in the crystal lattice. rsc.org This would resolve any ambiguity from solution-phase studies, which often show an equilibrium mixture.

Furthermore, X-ray crystallography would reveal the details of the intermolecular interactions that govern the crystal packing. For this compound, extensive hydrogen bonding is expected, likely involving the hydroxyl/carbonyl group and the pyrimidine nitrogen atoms. These interactions create a supramolecular architecture, and understanding this network is crucial for comprehending the material's physical properties, such as melting point and solubility. The analysis would map out the hydrogen bond donors and acceptors and their precise geometries.

Theoretical and Computational Investigations of 4 Fluoro 6 Hydroxypyrimidine

Quantum Chemical Calculations for Electronic Structure and Stability of 4-Fluoro-6-hydroxypyrimidine

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of this compound. These methods allow for a detailed examination of the molecule's stability and electronic configuration, which are essential for understanding its reactivity and interactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized molecules like this compound. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and determine the ground state electronic configuration. researchgate.netresearchgate.net

These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, DFT can elucidate the electronic effects of the fluorine and hydroxyl substituents on the pyrimidine (B1678525) ring. The high electronegativity of the fluorine atom is expected to induce a significant redistribution of electron density within the molecule. This influence can be quantified through analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) mapping, which identify charge distribution, hyperconjugative interactions, and regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of DFT studies. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netresearchgate.net

Table 1: Representative Data from DFT Calculations on a Substituted Pyrimidine Derivative

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: This table presents hypothetical but representative values for a fluorinated hydroxypyrimidine derivative based on typical DFT calculation outcomes for similar structures. It serves to illustrate the type of data generated.

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for calculating molecular energies, though at a greater computational expense. rsc.orgchemrxiv.org

For this compound, high-accuracy ab initio calculations are valuable for obtaining precise energies of different tautomers and conformers. This is crucial for accurately predicting their relative stabilities and the thermodynamics of tautomeric transformations. By employing sophisticated basis sets, these methods can provide benchmark energy values that can be used to validate less computationally demanding methods like DFT. chemrxiv.org The calculation of a reliable potential energy surface using ab initio methods is fundamental for studying reaction mechanisms, such as proton transfer pathways, and for understanding the molecule's dynamic behavior. mit.edu

Tautomerism and Isomeric Equilibria in this compound

Tautomerism, the interconversion of structural isomers, is a key feature of hydroxypyrimidines. In this compound, the equilibrium between different tautomeric forms is influenced by both the inherent structural features of the molecule and its environment.

This compound can exist in at least two tautomeric forms: the hydroxy (enol) form and the keto form (pyrimidinone). The equilibrium between these forms is a critical determinant of the molecule's chemical and biological properties. mdpi.comnih.gov

The substitution of a fluorine atom on the pyrimidine ring is expected to have a pronounced effect on this tautomeric equilibrium. The strong electron-withdrawing nature of fluorine can significantly alter the electron density distribution in the pyrimidine ring. nih.gov This electronic perturbation can affect the relative stability of the keto and enol tautomers. For instance, studies on the related compound 5-fluorouracil (B62378) have shown that its keto-enol tautomer distribution differs from that of uracil (B121893) due to the electronegativity of the fluorine atom. nih.gov It is plausible that the fluorine atom in the 4-position of 6-hydroxypyrimidine would similarly influence the stability of the tautomers, potentially favoring one form over the other compared to the non-fluorinated parent compound. Computational studies are essential to quantify this effect by calculating the relative energies of the tautomers. orientjchem.org

Table 2: Predicted Relative Stabilities of Tautomers

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Polar Solvent
Hydroxy (Enol) Form0 (Reference)0 (Reference)
Keto FormΔE₁ΔE₂

Note: This is an illustrative table. ΔE₁ and ΔE₂ would be determined via quantum chemical calculations. The values would indicate which tautomer is more stable (a negative value means more stable than the reference).

The interconversion between the keto and enol tautomers of this compound occurs via a proton transfer reaction. Computational chemistry allows for the detailed mapping of the potential energy surface for this transformation, including the identification of transition states and the calculation of activation energies. researchgate.net

The activation energy barrier is a critical parameter that determines the rate of tautomerization. A high energy barrier would indicate a slow interconversion, meaning the tautomers could potentially be isolated, while a low barrier would suggest a rapid equilibrium. Theoretical calculations can model the pathway of the proton as it moves from the oxygen to a nitrogen atom (or vice versa), revealing the geometry of the transition state. nih.gov Studies on similar systems have shown that these intramolecular proton transfers can have high activation barriers in the gas phase, which can be significantly lowered by the presence of solvent molecules that facilitate the transfer through a shuttle mechanism. researchgate.net

The surrounding solvent environment can dramatically influence the position of the tautomeric equilibrium. mdpi.comnih.gov Solvents can stabilize one tautomer over another through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. mdpi.com

For this compound, polar solvents are expected to have a significant impact. The keto and enol forms likely possess different dipole moments and hydrogen bonding capabilities. For example, polar protic solvents like water or ethanol (B145695) can form hydrogen bonds with both tautomers, but the strength of these interactions may differ, leading to a shift in the equilibrium. rsc.orgnih.gov

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the relative energies of the tautomers. mdpi.commdpi.com These calculations can predict how the tautomeric ratio changes as a function of solvent polarity. It is generally observed in related heterocyclic systems that an increase in solvent polarity can lead to substantial changes in tautomeric preferences, sometimes even reversing the relative stability observed in the gas phase. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction for this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital that is devoid of electrons and represents the molecule's capacity to accept electrons, thus acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable.

Table 1: Hypothetical Frontier Molecular Orbital and Reactivity Descriptor Data for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory. This data is for illustrative purposes.

ParameterValue (eV)Description
EHOMO -6.85Energy of the Highest Occupied Molecular Orbital. Indicates the electron-donating ability.
ELUMO -1.23Energy of the Lowest Unoccupied Molecular Orbital. Indicates the electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.62Energy difference between HOMO and LUMO. Relates to chemical stability and reactivity.
Ionization Potential (I) 6.85The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO.
Electron Affinity (A) 1.23The energy released when an electron is added to the molecule. Approximated as -ELUMO.
Global Hardness (η) 2.81Measures the resistance to change in electron distribution. Calculated as (I - A) / 2.
Global Softness (S) 0.178The reciprocal of global hardness. Indicates the capacity of a molecule to receive electrons.
Electronegativity (χ) 4.04The ability of the molecule to attract electrons. Calculated as (I + A) / 2.
Electrophilicity Index (ω) 2.89A measure of the energy lowering of a system when it accepts electrons. Calculated as χ² / (2η).

The distribution of the HOMO and LUMO across the atomic centers of this compound would further reveal the likely sites for nucleophilic and electrophilic attack. For instance, if the HOMO is predominantly located on the pyrimidine ring, this would suggest that the ring is the primary site for electrophilic attack. Conversely, the location of the LUMO would indicate the most probable sites for nucleophilic attack. The presence of the electronegative fluorine atom and the hydroxyl group would significantly influence the electron density distribution and, consequently, the positions of the frontier orbitals.

Reaction Mechanism Elucidation via Computational Pathways for Transformations Involving this compound

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is critical for understanding reaction kinetics and for optimizing reaction conditions.

For transformations involving this compound, computational studies would typically employ methods like DFT to map out the energetic profiles of possible reaction mechanisms. For example, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces the fluorine atom, computational analysis could compare the energetics of different pathways, such as a concerted mechanism versus a stepwise mechanism involving a Meisenheimer complex.

The investigation of such reaction pathways would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the intended reactants and products.

While specific computational studies on the reaction mechanisms of this compound were not identified in the provided search results, the general approach to studying similar fluorinated pyrimidines can be described. For instance, in the synthesis of derivatives of this compound, computational analysis could be used to predict the regioselectivity of reactions, such as electrophilic substitution on the pyrimidine ring. The calculations would reveal which position is most susceptible to attack by an electrophile by comparing the activation energies for substitution at different sites.

Furthermore, computational studies can shed light on the tautomeric equilibria of this compound. The molecule can exist in different tautomeric forms due to the presence of the hydroxyl group. Quantum chemical calculations can determine the relative stabilities of these tautomers and the energy barriers for their interconversion, providing a deeper understanding of the compound's structure and reactivity.

Chemical Reactivity of 4 Fluoro 6 Hydroxypyrimidine

Reactions Involving the Hydroxyl Group of 4-Fluoro-6-hydroxypyrimidine

The hydroxyl group at the C6 position of this compound allows for characteristic reactions such as alkylation, acylation, and halogenation. Due to keto-enol tautomerism, this compound can exist as 6-fluoropyrimidin-4(3H)-one, which influences the regioselectivity of these reactions.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can undergo O-alkylation and O-acylation to form the corresponding ethers and esters. However, direct alkylation of hydroxypyrimidines with agents like alkyl halides can be complex, often resulting in a mixture of N- and O-alkylated products. nih.gov The reaction's outcome is highly dependent on the substrate, the alkylating agent, and the reaction conditions. For instance, studies on analogous pyrimidinone systems have shown that while some reactions yield mixtures, the use of specific, complex alkylating agents can favor N-alkylation exclusively. nih.gov

O-acylation is another key transformation. Research on similar 4-hydroxypyrimidine (B43898) structures indicates that acylation can be directed towards the oxygen atom, particularly with sterically demanding acyl halides. This selectivity can be influenced by the substituents already present on the pyrimidine (B1678525) ring.

Halogenation at the Hydroxyl Position (e.g., Conversion to 4-Chloro-6-fluoropyrimidine)

A crucial reaction of the hydroxyl group in hydroxypyrimidines is its conversion to a halogen, which serves as a versatile leaving group for subsequent nucleophilic substitution reactions. The transformation of a hydroxypyrimidine to a chloropyrimidine is a standard procedure in heterocyclic chemistry. bhu.ac.in

This conversion is typically achieved using a strong halogenating agent. For example, the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) is accomplished by treating 6-ethyl-5-fluoropyrimidin-4(3H)-one with phosphoryl chloride (POCl₃). chemicalbook.com The reaction is often carried out in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane. This process effectively replaces the hydroxyl group with a chlorine atom, yielding the desired chloropyrimidine in high yield. chemicalbook.com This resulting 4-chloro-6-fluoropyrimidine (B1606870) derivative is a valuable intermediate for synthesizing various bioactive compounds. chemicalbook.comtradeindia.com

Table 1: Representative Halogenation Reaction

Starting Material Reagent Product Yield

Reactions Involving the Fluorine Atom of this compound

The fluorine atom at the C4 position is a key determinant of the molecule's reactivity, primarily by participating in nucleophilic aromatic substitution and by electronically modulating the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions Mediated by Fluorine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyrimidines. nih.govlibretexts.org In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the leaving group. libretexts.org

In the context of SNAr reactions on haloarenes, fluorine often serves as an excellent leaving group. This is somewhat counterintuitive given the strength of the C-F bond, but the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This initial attack is typically the rate-determining step. For many SNAr reactions on heterocycles, the mechanism is believed to be concerted, where the bond-forming and bond-breaking occur in a single step, especially with good leaving groups like chlorine or bromine. nih.gov However, for fluorinated aromatics, a stepwise mechanism can be favored. science.gov

Pyrimidines are inherently activated for SNAr due to the electron-withdrawing nature of the ring nitrogens. bhu.ac.innih.gov Therefore, the fluorine atom at the C4 position of this compound is expected to be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to 4-substituted-6-hydroxypyrimidines.

Fluorine as a Modulator of Pyrimidine Ring Reactivity

The presence of a fluorine atom significantly alters the electronic properties and reactivity of the pyrimidine ring. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. nih.gov This effect has several important consequences:

Increased Electrophilicity : The fluorine atom enhances the electron deficiency of the pyrimidine ring, making all positions more susceptible to nucleophilic attack.

Modified Acidity/Basicity : The electron-withdrawing nature of fluorine decreases the basicity of the ring nitrogen atoms. Compared to pyridine (B92270) (pKa = 5.30), pyrimidine is already significantly less basic (pKa = 1.23), and fluorine substitution further reduces this value. wikipedia.org

Altered Aromaticity : Studies have shown that fluorine substitution can decrease the aromaticity of the ring by modifying the electron density distribution. This change is directly related to the electron-withdrawing inductive effects of the fluorine atom. researchgate.net

These electronic modifications are crucial in medicinal chemistry, where fluorination is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. nih.gov

Reactions at the Pyrimidine Ring System

Beyond the hydroxyl and fluoro substituents, the pyrimidine ring itself can undergo specific reactions. The electron-deficient nature of the ring generally disfavors electrophilic aromatic substitution while facilitating nucleophilic attack. bhu.ac.inwikipedia.org

Electrophilic substitution on an unsubstituted pyrimidine ring is difficult and typically requires activating groups. bhu.ac.inwikipedia.org In this compound, the hydroxyl group is an activating group, while the fluorine and ring nitrogens are deactivating. Electrophilic attack, if it occurs, is most likely directed to the C5 position, which is the most electron-rich carbon on the ring. wikipedia.org

The pyrimidine ring can be susceptible to ring-opening or ring-transformation reactions under harsh conditions, particularly with strong nucleophiles. wur.nl For instance, some pyrimidine derivatives undergo ring contraction to form isoxazoles or are transformed into other heterocyclic systems like s-triazines when treated with potent nucleophiles like the amide ion in liquid ammonia (B1221849). wur.nl While these reactions often require extreme conditions or specific activation (like N-alkylation), they represent a potential, albeit less common, reaction pathway for the pyrimidine core. wur.nl

Electrophilic Aromatic Substitution (where applicable)

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com However, such reactions are generally difficult to perform on pyrimidine rings.

The presence of two ring nitrogen atoms significantly deactivates the pyrimidine nucleus towards attack by electrophiles. wikipedia.org This deactivation is a result of the nitrogen atoms' electronegativity, which withdraws electron density from the ring carbons, making them less attractive to electron-seeking electrophiles. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the ring nitrogens can be protonated, which further increases the ring's electron deficiency and deactivation. wikipedia.org

In the specific case of this compound, the substituents also play a critical role. The fluorine atom at the C4 position is a deactivating group due to its strong inductive electron-withdrawing effect. Conversely, the hydroxyl group at C6 is an activating group, capable of donating electron density to the ring via resonance. While the hydroxyl group would typically direct electrophiles to the ortho and para positions, the strong deactivating effect of the two ring nitrogens and the fluorine atom likely predominates. Consequently, electrophilic aromatic substitution on this compound is not a favorable or common reaction pathway.

FactorInfluence on Electrophilic Aromatic SubstitutionRationale
Pyrimidine Ring NitrogensStrongly DeactivatingInductive electron withdrawal and potential for protonation under acidic conditions. wikipedia.org
Fluoro Substituent (C4)DeactivatingStrong inductive electron-withdrawing effect.
Hydroxyl Substituent (C6)ActivatingElectron donation via resonance.
Overall ReactivityVery Low / UnfavorableThe combined deactivating effects of the ring nitrogens and fluorine outweigh the activating effect of the hydroxyl group.

Nucleophilic Attack on the Pyrimidine Ring

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack. This is the primary mode of reactivity for this compound. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The fluorine atom at the C4 position is an excellent leaving group and its position is activated towards nucleophilic attack by the adjacent and para nitrogen atoms. Polyhalogenated pyrimidines are known to be versatile scaffolds where halogen atoms can be displaced by various nucleophiles. beilstein-journals.org In reactions of similar systems, such as 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic attack occurs preferentially at the C4 position, which is para to a ring nitrogen. beilstein-journals.org This regioselectivity is driven by the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex.

For this compound, a nucleophile (Nu-) would attack the C4 position, leading to the displacement of the fluoride (B91410) ion. The hydroxyl group at C6 exists in tautomeric equilibrium with its keto form, 4-fluoro-1H-pyrimidin-6(5H)-one. The predominant form influences the precise electronic distribution, but the C4 position remains an electrophilic center susceptible to attack.

Common nucleophiles that can react with this compound include:

Amines (R-NH2)

Alkoxides (R-O-)

Thiolates (R-S-)

Hydroxide (B78521) (OH-)

PositionSusceptibility to Nucleophilic AttackActivating/Deactivating Factors
C4 (Carbon with Fluoro group)HighActivated by adjacent (N3) and para (N1) nitrogen atoms; Fluorine is a good leaving group. beilstein-journals.orgrsc.org
C2ModerateActivated by two adjacent nitrogen atoms (N1 and N3).
C5LowNot directly activated by nitrogen atoms to the same extent as C2, C4, and C6 positions.

Hydrogenation and Reduction Pathways of the Pyrimidine Nucleus

The pyrimidine nucleus can be reduced through catalytic hydrogenation, although this typically requires forcing conditions due to the aromatic stability of the ring. The reaction involves the addition of hydrogen across the double bonds of the ring, leading to partially or fully saturated heterocyclic systems, such as dihydropyrimidines or tetrahydropyrimidines.

A relevant example is the catalytic hydrogenation of substituted pyrimidines like 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This compound is reduced to 2,4,5-triamino-6-hydroxypyrimidine using a noble metal catalyst, such as palladium or platinum on a carbon support. google.com The process is typically carried out in an aqueous medium under elevated pressure (3 to 150 bar) and temperature (50 to 150°C). google.com

Applying this analogy to this compound, catalytic hydrogenation would be expected to reduce the C=N and C=C bonds within the pyrimidine ring. The specific products would depend on the reaction conditions (catalyst, temperature, pressure, solvent). It is also possible for the C-F bond to undergo hydrogenolysis (cleavage by hydrogen), which would replace the fluorine atom with a hydrogen atom, although this often requires specific catalysts and conditions.

Potential Reduction Pathways:

Ring Hydrogenation: Addition of H2 across the ring's double bonds to form a di- or tetrahydropyrimidine (B8763341) derivative.

Dehalogenation: Hydrogenolysis of the C-F bond to yield 6-hydroxypyrimidine.

Reaction TypeTypical ConditionsPotential ProductReference Example
Catalytic Hydrogenation (Ring Reduction)H2 gas, Noble Metal Catalyst (e.g., Pd/C, PtO2), Elevated Temperature & Pressure4-Fluoro-6-hydroxy-dihydropyrimidine or tetrahydropyrimidineHydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. google.com
Hydrogenolysis (Dehalogenation)H2 gas, Specific Catalysts (e.g., Palladium), Base6-HydroxypyrimidineGeneral reaction for aryl halides.

Mechanistic Studies of Key Transformations Involving this compound

While specific, detailed mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the mechanisms of its key transformations can be understood from the well-established principles of heterocyclic chemistry. The primary reactive pathway for this compound is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism for the reaction of this compound with a nucleophile (Nu-) involves a two-step process:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the fluorine atom. This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atoms at the N1 and N3 positions, which provides significant stabilization. youtube.com

The stability of the Meisenheimer complex is the key to the facility of the SNAr reaction on electron-deficient rings like pyrimidine. The presence of electron-withdrawing groups, such as the ring nitrogens and the fluoro substituent itself, enhances the rate of reaction by stabilizing this intermediate and increasing the electrophilicity of the carbon atom being attacked.

Derivatization and Functionalization of 4 Fluoro 6 Hydroxypyrimidine

Synthesis of Substituted 4-Fluoro-6-hydroxypyrimidine Derivatives

The synthesis of derivatives from the this compound scaffold predominantly involves the initial conversion to a 4-fluoro-6-halopyrimidine, typically 4-fluoro-6-chloropyrimidine. This activated intermediate readily undergoes reactions with various nucleophiles and participates in metal-catalyzed cross-coupling reactions.

The formation of new carbon-carbon bonds at the pyrimidine (B1678525) core is a key strategy for introducing alkyl and aryl substituents. Palladium-catalyzed cross-coupling reactions are among the most effective methods for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl and some alkyl groups by reacting the 4-fluoro-6-chloropyrimidine intermediate with organoboron reagents, such as arylboronic acids. mdpi.comcore.ac.uknih.gov This reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com Similarly, Negishi and Kumada couplings can be used to install alkyl and aryl groups using organozinc and organomagnesium reagents, respectively, offering a broader substrate scope for alkyl groups. nih.gov The choice of catalyst, ligand, and reaction conditions is critical to ensure high yields and prevent side reactions. mdpi.comnih.gov

Reaction TypeCoupling PartnerCatalyst / LigandProduct (Example)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄4-Fluoro-6-phenylpyrimidine
Negishi Ethylzinc chloridePd(dppf)Cl₂4-Fluoro-6-ethylpyrimidine
Kumada Isopropylmagnesium bromidePd(dppf)Cl₂4-Fluoro-6-isopropylpyrimidine
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄4-Fluoro-6-(4-methoxyphenyl)pyrimidine

This table presents illustrative examples of palladium-catalyzed cross-coupling reactions for the synthesis of C6-substituted pyrimidine derivatives, based on established methodologies for halopyrimidines.

The introduction of nitrogen, oxygen, and sulfur functionalities is commonly achieved through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles, leading to the displacement of the halide at the C6 position. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr): In 4-fluoro-6-chloropyrimidine, the chlorine atom at the C6 position is generally more susceptible to nucleophilic attack than the fluorine atom at C4. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. wuxiapptec.com A wide range of heteroatom-containing moieties can be introduced using this method.

N-Substituents: Primary and secondary amines react readily to form 6-aminopyrimidine derivatives. nih.gov

O-Substituents: Alkoxides and phenoxides can displace the chloride to yield 6-alkoxy- or 6-aryloxypyrimidines. chemrxiv.org

S-Substituents: Thiolates are effective nucleophiles for the synthesis of 6-(alkylthio)- or 6-(arylthio)pyrimidines. nih.gov

NucleophileReagent ExampleProduct (Example)
Amine BenzylamineN-Benzyl-4-fluoropyrimidin-6-amine
Alkoxide Sodium methoxide (B1231860)4-Fluoro-6-methoxypyrimidine
Thiolate Sodium thiophenoxide4-Fluoro-6-(phenylthio)pyrimidine
Amine Morpholine4-(4-Fluoropyrimidin-6-yl)morpholine

This table provides examples of SNAr reactions for incorporating heteroatom-containing moieties onto the C6 position of a 4-fluoro-6-chloropyrimidine intermediate.

Strategies for Further Functional Group Interconversions on this compound Derivatives

Once a substituent has been introduced onto the pyrimidine ring, its functional groups can be further modified to access a wider range of derivatives. These functional group interconversions (FGIs) are standard transformations in organic synthesis and allow for the fine-tuning of the molecule's properties. umich.edu For instance, a derivative synthesized in the previous step can serve as a substrate for subsequent reactions that target the appended moiety rather than the pyrimidine core.

Common FGI strategies applicable to these derivatives include:

Reduction of Nitro Groups: An introduced aryl group bearing a nitro substituent can be reduced to a primary amine (e.g., using H₂ gas with a palladium catalyst), which can then be used for amide bond formation or other derivatizations.

Cleavage of Ether Groups: Methoxy-substituted aryl derivatives can be demethylated (e.g., using BBr₃) to expose a phenolic hydroxyl group, providing a new site for functionalization.

Hydrolysis of Esters: If an ester-containing substituent is introduced, it can be hydrolyzed to a carboxylic acid, which can then be converted into amides, esters, or other acid derivatives.

Oxidation of Alkyl Groups: Alkyl side chains can be oxidized at benzylic positions to introduce carbonyl or hydroxyl groups.

Initial Functional GroupReagents / ConditionsTransformed Functional Group
Aryl-NO₂H₂, Pd/CAryl-NH₂
Aryl-OCH₃BBr₃Aryl-OH
-COOCH₃LiOH, H₂O/THF-COOH
-CH₂-PhKMnO₄-CO-Ph
-C≡CHH₂O, H₂SO₄, HgSO₄-COCH₃

This table illustrates potential functional group interconversions that can be performed on substituents attached to the core pyrimidine ring.

Advanced Derivatization Reagents and Techniques Applicable to this compound

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the derivatization of this compound, enabling novel transformations, improving efficiency, and allowing for reactions under milder conditions.

Photoredox Catalysis: This technique uses visible light to generate highly reactive radical intermediates from organic molecules. acs.orgacs.orgmdpi.com It can facilitate transformations that are difficult to achieve with traditional thermal methods, such as enabling nucleophilic substitution on otherwise unactivated fluoroarenes or facilitating novel C-C bond formations. youtube.comnih.gov Organic dyes or metal complexes are used as photocatalysts to mediate the single-electron transfer processes. nicewiczlaboratory.com

C-H Activation: Direct C-H functionalization is a powerful strategy that allows for the formation of C-C or C-heteroatom bonds by directly converting a C-H bond, bypassing the need for pre-functionalized substrates like organohalides. researchgate.netmdpi.com For the this compound scaffold, transition-metal catalysis (often with palladium, rhodium, or iridium) could potentially be used to selectively functionalize the C-H bonds at the C2 or C5 positions of the pyrimidine ring, providing access to isomers that are not readily available through traditional SNAr or cross-coupling pathways. youtube.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles by minimizing the formation of side products. mdpi.com This technique is particularly effective for transition-metal-catalyzed reactions, such as Suzuki couplings, and for nucleophilic substitutions, making it a valuable tool for the rapid synthesis of derivative libraries. mdpi.com

Specialized Reagents: The development of novel reagents continues to expand the toolkit for derivatization. For example, divinylpyrimidine (DVP) reagents have been developed for specific applications like bioconjugation, where they react with nucleophilic residues on biomolecules under mild conditions. rsc.org While this is a specialized application, it highlights the ongoing innovation in pyrimidine-based chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.